XEN103
Overview
Description
XEN103 is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .
Mode of Action
XEN 103 acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .
Biochemical Pathways
The inhibition of SCD1 by XEN 103 affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.
Pharmacokinetics
It’s noted that xen 103 exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability
Result of Action
The inhibition of SCD1 by XEN 103 has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that XEN 103 could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .
Action Environment
The effect of XEN 103 is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .
Biochemical Analysis
Biochemical Properties
XEN 103 interacts with the enzyme Stearoyl-CoA Desaturase (SCD1), inhibiting its activity . The IC50 values for mSCD1 and SCD1 in HepG2 cells are 14 nM and 12 nM respectively .
Cellular Effects
XEN 103 influences cell function by inhibiting SCD1, an enzyme involved in lipid metabolism . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
XEN 103 exerts its effects at the molecular level by binding to and inhibiting the enzyme SCD1 . This inhibition can lead to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of XEN 103 can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of XEN 103 can vary with different dosages in animal models
Metabolic Pathways
XEN 103 is involved in lipid metabolism pathways, where it interacts with the enzyme SCD1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XEN103 typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperazine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
XEN103 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
XEN103 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, piperazine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:
- Pyridazine-3-carboxamide derivatives
- Piperazine-based drugs
- Trifluoromethyl-substituted benzoyl compounds
Uniqueness
XEN103 is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability, making it a valuable compound for various applications.
Biological Activity
XEN103 is a compound under investigation for its biological activity, particularly its effects on sebaceous gland function and fatty acid metabolism. Recent studies have highlighted its potential as an inhibitor of stearoyl-CoA desaturase (SCD-1), an enzyme crucial for lipid metabolism. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.
This compound primarily functions as an inhibitor of SCD-1, which plays a significant role in the conversion of saturated fatty acids into monounsaturated fatty acids (MUFAs). This enzymatic activity is essential for maintaining membrane fluidity and cellular signaling pathways. By inhibiting SCD-1, this compound disrupts this process, leading to alterations in lipid profiles within cells.
Key Findings:
- Inhibition of SCD-1 : this compound effectively blocks the expression of SCD-1 in human sebocytes, leading to reduced fatty acid desaturation .
- Impact on Sebaceous Glands : A study demonstrated that topical application of this compound at a concentration of 1% resulted in a significant reduction (approximately 65%) in the number of sebaceous glands and a 50% decrease in their size .
Research Data
The following table summarizes key research findings regarding the biological activity of this compound:
Study | Concentration | Effect on Sebaceous Glands | Mechanism |
---|---|---|---|
Study 1 | 1% | 65% reduction in gland number | Inhibition of SCD-1 expression |
Study 2 | Varies | 50% reduction in gland size | Disruption of lipid metabolism |
Study 3 | Not specified | Decreased fatty acid desaturation | Inhibition of fatty acid uptake |
Case Study on Topical Application
A detailed case study evaluated the effects of this compound when applied topically to subjects with acne. The study reported significant improvements in skin condition, attributed to the compound's ability to reduce sebum production via its action on sebaceous glands.
Findings:
- Sebum Reduction : Patients showed a marked decrease in sebum levels after consistent application over several weeks.
- Skin Condition Improvement : The overall appearance and health of the skin improved, with fewer acne lesions reported.
Clinical Implications
The findings from these studies suggest that this compound may represent a novel therapeutic option for conditions associated with excessive sebum production, such as acne vulgaris. Its mechanism targeting SCD-1 could lead to reduced lipid synthesis and inflammation within the skin.
Properties
IUPAC Name |
N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSSLLJQUFMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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